Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine
Overview
Description
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine is a heterocyclic compound that combines the structural features of both furan and indole. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine typically involves the condensation of furan-2-carbaldehyde with 1H-indole-3-carbaldehyde in the presence of a suitable amine. The reaction is often carried out under mild conditions, using catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan and indole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-ylmethyl-(1H-indol-3-yl)-methanol
- Furan-2-ylmethyl-(1H-indol-3-yl)-carboxamide
- Furan-2-ylmethyl-(1H-indol-3-yl)-acetic acid
Uniqueness
Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine stands out due to its unique combination of furan and indole structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-(furan-2-yl)-N-(1H-indol-3-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-2-6-14-13(5-1)11(9-16-14)8-15-10-12-4-3-7-17-12/h1-7,9,15-16H,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKIWSNSSIOBHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNCC3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390087 | |
Record name | Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842974-82-7 | |
Record name | Furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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